Cas no 3572-34-7 (Benzenamine,4-[(4-aminophenyl)sulfonyl]-N-ethyl-)
3572-34-7 structure
Product Name:Benzenamine,4-[(4-aminophenyl)sulfonyl]-N-ethyl-
CAS No:3572-34-7
MF:C14H16N2O2S
MW:276.354042053223
CID:318635
PubChem ID:284730
Update Time:2025-04-19
Benzenamine,4-[(4-aminophenyl)sulfonyl]-N-ethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine,4-[(4-aminophenyl)sulfonyl]-N-ethyl-
- (4-Aethylamino-phenyl)-(4-amino-phenyl)-sulfon
- (4-ethylamino-phenyl)-(4-amino-phenyl)-sulfone
- 4-(4-Amino-phenylsulfon)-N-aethyl-anilin
- 4-[(4-aminophenyl)sulfonyl]-n-ethylaniline
- 4-aminophenyl 4-ethylaminophenyl sulphone
- 4-Aminophenyl-4'-ethylaminophenylsulfon
- AC1L61II
- AC1Q6UHG
- AG-J-51597
- AR-1F9183
- CHEMBL358252
- CTK4H5249
- N-Aethyl-4,4'-sulfonyl-di-anilin
- NSC140910
- A823035
- 4-[4-(ethylamino)phenyl]sulfonylaniline
- 3572-34-7
- 4-{[4-(Ethylamino)phenyl]sulfonyl}phenylamine
- DTXSID50301074
- NSC-140910
-
- Inchi: 1S/C14H16N2O2S/c1-2-16-12-5-9-14(10-6-12)19(17,18)13-7-3-11(15)4-8-13/h3-10,16H,2,15H2,1H3
- InChI Key: JQVXSWNILDNAJT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)N)(C1C=CC(=CC=1)NCC)(=O)=O
Computed Properties
- Exact Mass: 276.09338
- Monoisotopic Mass: 276.09324893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 361
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 80.6Ų
Experimental Properties
- PSA: 72.19
Benzenamine,4-[(4-aminophenyl)sulfonyl]-N-ethyl- Related Literature
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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